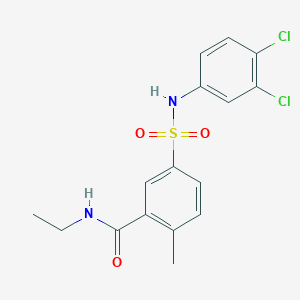
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide, also known as CYM-5442, is a compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide involves its ability to inhibit the activity of specific enzymes, such as CA IX and beta-secretase. By inhibiting these enzymes, 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can reduce the activity of cancer cells and the production of amyloid beta peptides, respectively.
Biochemical and Physiological Effects:
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. Inhibition of CA IX by 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been shown to reduce the acidification of the extracellular environment, which can inhibit the growth and invasiveness of cancer cells. Inhibition of beta-secretase by 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can reduce the production of amyloid beta peptides, which are believed to contribute to the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide in lab experiments is its specificity for certain enzymes, such as CA IX and beta-secretase. This can allow researchers to study the effects of inhibiting these enzymes in a more targeted manner. However, one limitation of using 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide in lab experiments is its low overall yield, which can make it difficult to obtain large quantities of the compound for testing.
Direcciones Futuras
There are several future directions for research involving 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide. One area of research involves the development of more efficient synthesis methods for the compound, which could increase its availability for testing. Another area of research involves the investigation of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide's potential as a treatment for other types of cancer and neurological disorders. Additionally, researchers may explore the potential of combining 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide with other drugs or therapies to enhance its effectiveness.
Métodos De Síntesis
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can be synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-ethylcyclopentylamine. The final step involves the reaction of the resulting amide with sulfamide. The overall yield of this synthesis process is approximately 20%.
Aplicaciones Científicas De Investigación
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been extensively studied for its potential therapeutic applications. One area of research involves the compound's ability to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce the growth and invasiveness of cancer cells, making 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide a potential candidate for cancer therapy.
Another area of research involves the compound's potential as a treatment for neurological disorders such as Alzheimer's disease. 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid beta peptides that are believed to contribute to the development of Alzheimer's disease.
Propiedades
IUPAC Name |
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-3-19-16(21)13-9-12(6-4-10(13)2)24(22,23)20-11-5-7-14(17)15(18)8-11/h4-9,20H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPKPJPDXDVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

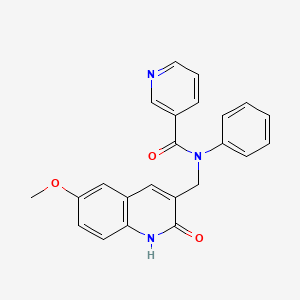

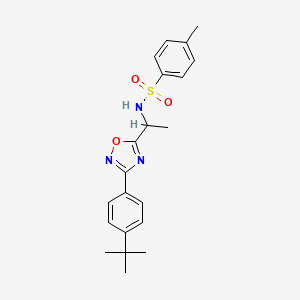
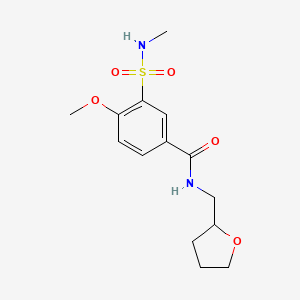
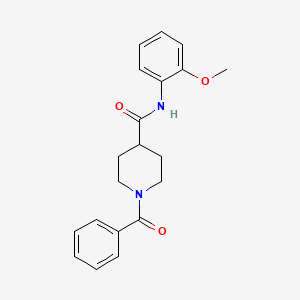
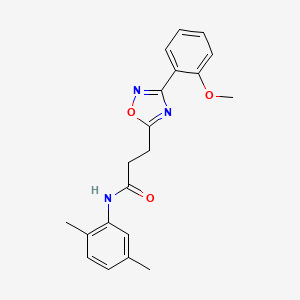
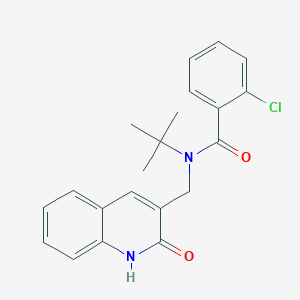

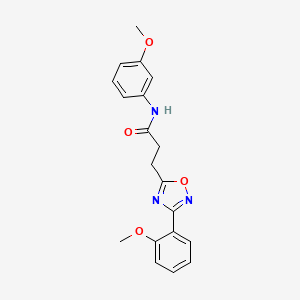
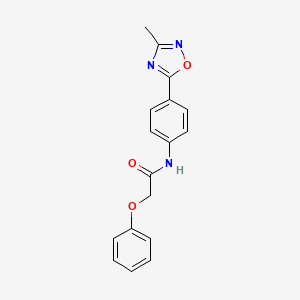

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)
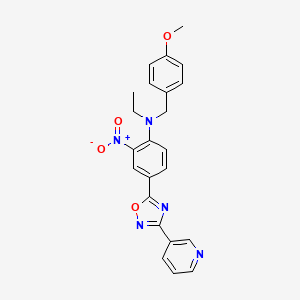
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7720350.png)